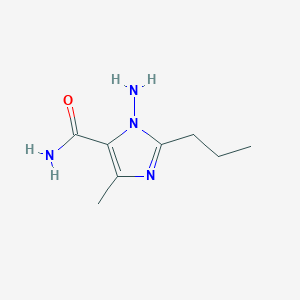
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a fluorinated styrene derivative under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and cyclopropane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate hydrochloride: Similar in structure but with an amino group instead of a fluoro group.
Rel-ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate: Contains a hydroxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its fluoro group, which imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m1/s1 |
Clave InChI |
QTSSAQZLIITOFS-ZYHUDNBSSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@]1(C2=CC=CC=C2)F |
SMILES canónico |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
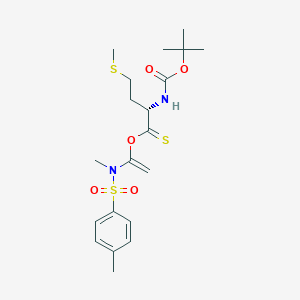
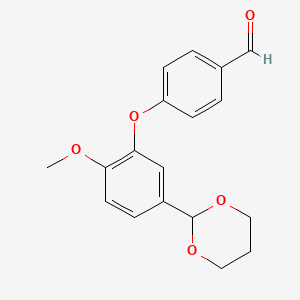
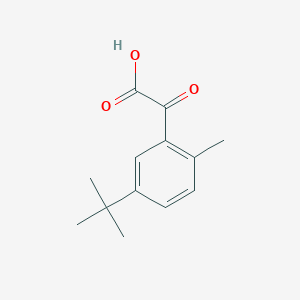
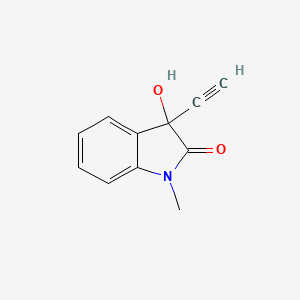
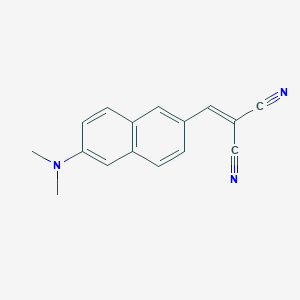

![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

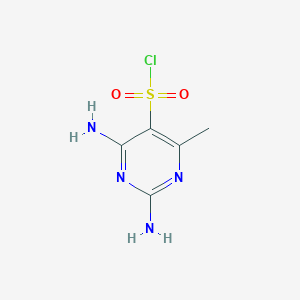
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
